molecular formula C15H27N3O4S2 B1679345 Risotilide CAS No. 120688-08-6

Risotilide

Cat. No.: B1679345
CAS No.: 120688-08-6
M. Wt: 377.5 g/mol
InChI Key: GLIRXHQYWRYQDV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Risotilide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Properties

CAS No.

120688-08-6

Molecular Formula

C15H27N3O4S2

Molecular Weight

377.5 g/mol

IUPAC Name

4-(methanesulfonamido)-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide

InChI

InChI=1S/C15H27N3O4S2/c1-12(2)16-10-11-18(13(3)4)24(21,22)15-8-6-14(7-9-15)17-23(5,19)20/h6-9,12-13,16-17H,10-11H2,1-5H3

InChI Key

GLIRXHQYWRYQDV-UHFFFAOYSA-N

SMILES

CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C

Canonical SMILES

CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C

Appearance

Solid powder

120688-08-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

enzenesulfonamide, N-(1-methylethyl)-N-(2-((1-methylethyl)amino)ethyl)-4-((methylsulfonyl)amino)-, monohydrochloride
risitolide
risotilide
risotilide hydrochloride
WY 48986
WY-48986

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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